molecular formula C15H15FN4O B12761549 O1H5QP7Rnb CAS No. 252977-56-3

O1H5QP7Rnb

Cat. No.: B12761549
CAS No.: 252977-56-3
M. Wt: 286.30 g/mol
InChI Key: DBZJAHGIRBOYLI-UHFFFAOYSA-N
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Description

O1H5QP7Rnb, identified by CAS No. 7312-10-9, is a brominated aromatic heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Structurally, it belongs to the benzothiophene carboxylic acid family, featuring a bromine substituent on the benzothiophene core and a carboxylic acid functional group at position 2 . Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų
  • LogP (octanol-water partition coefficient): 2.05
  • Hydrogen Bond Donors/Acceptors: 1/4
  • CYP Inhibition: Potent inhibitor of CYP1A2 .

Its synthesis involves reacting benzothiophene derivatives with sulfuryl chloride (SO₂Cl₂) under reflux conditions in ethanol or methanol, followed by pH adjustment and purification via silica gel chromatography . The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for neuropharmacological studies despite its toxicity warnings .

Properties

CAS No.

252977-56-3

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

7-tert-butyl-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one

InChI

InChI=1S/C15H15FN4O/c1-15(2,3)10-8-12-17-18-13(20(12)19-14(10)21)9-6-4-5-7-11(9)16/h4-8H,1-3H3,(H,19,21)

InChI Key

DBZJAHGIRBOYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2NC1=O)C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The bromine atom in this compound enhances electrophilicity compared to non-halogenated analogs like benzo[b]thiophene-2-carboxylic acid, increasing its reactivity in cross-coupling reactions . Methyl substituents (e.g., in 6-methyl derivatives) reduce polarity (higher LogP) but limit blood-brain barrier penetration due to increased steric bulk .

Biological Activity: this compound and its 7-bromo analog exhibit CYP1A2 inhibition, a trait absent in non-brominated compounds. This suggests bromine’s role in enzyme active-site binding . The 6-bromo-4-methyl derivative shows reduced toxicity compared to this compound, likely due to steric hindrance limiting off-target interactions .

Synthetic Accessibility:

  • Brominated analogs require harsher conditions (e.g., SO₂Cl₂ reflux) compared to methyl-substituted derivatives, which can be synthesized via Friedel-Crafts alkylation .

Functional Comparison with Non-Benzothiophene Analogs

While structurally distinct, benzofuran-2-carboxylic acid (C₉H₆O₃) and indole-3-carboxylic acid (C₉H₇NO₂) share functional similarities with this compound:

Table 2: Functional Analog Comparison

Property This compound Benzofuran-2-carboxylic acid Indole-3-carboxylic acid
Aromatic System Benzothiophene Benzofuran Indole
Hydrogen Bonding Capacity Moderate Moderate High
Bioavailability High Low Moderate
Therapeutic Applications Neuroactive agents Anticancer leads Antidepressant leads

Critical Insights:

  • Electron-Deficient Cores: Benzothiophene (in this compound) exhibits greater electron deficiency than benzofuran or indole, enhancing its suitability for electrophilic substitution reactions .
  • Toxicity Trade-offs: this compound’s bromine substituent increases toxicity compared to non-halogenated indole derivatives but improves target binding affinity .

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